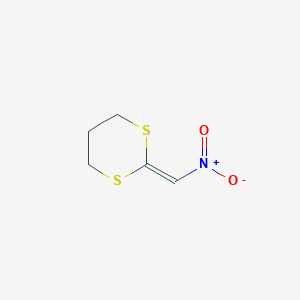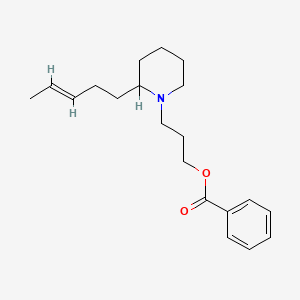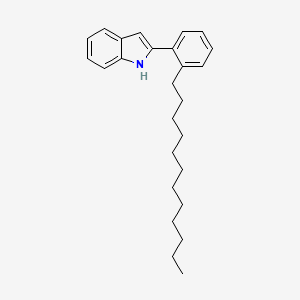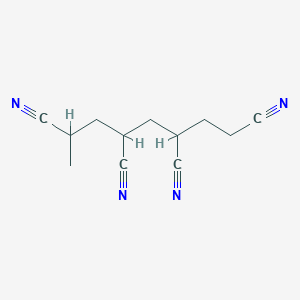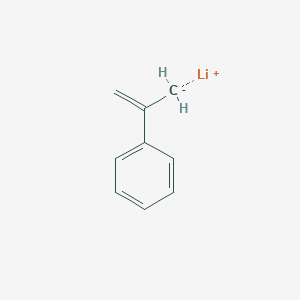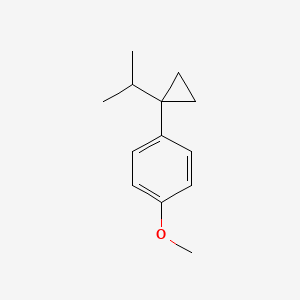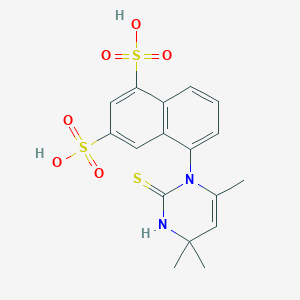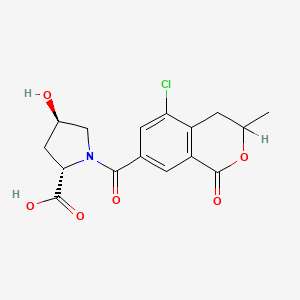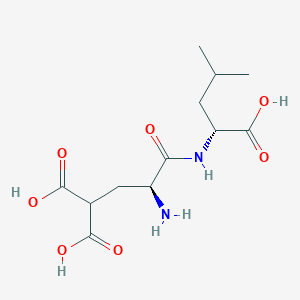
gamma-Carboxyglutamylleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Carboxyglutamylleucine is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a dipeptide consisting of gamma-carboxyglutamic acid and leucine. Gamma-carboxyglutamic acid is known for its role in blood coagulation and bone metabolism, while leucine is an essential amino acid involved in protein synthesis and metabolic regulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gamma-Carboxyglutamylleucine can be synthesized through a series of chemical reactions involving the coupling of gamma-carboxyglutamic acid and leucine. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound. This method can be more cost-effective and environmentally friendly compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Gamma-Carboxyglutamylleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized this compound derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Gamma-Carboxyglutamylleucine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: The compound is studied for its role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Industry: this compound is used in the development of biomaterials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of gamma-Carboxyglutamylleucine involves its interaction with specific molecular targets and pathways. Gamma-carboxyglutamic acid residues in the compound can bind to metal ions, which play a crucial role in its biological activity. These interactions can influence various cellular processes, including blood coagulation and bone metabolism.
Vergleich Mit ähnlichen Verbindungen
Gamma-Carboxyglutamylleucine can be compared with other similar compounds, such as:
Gamma-Carboxyglutamic Acid: Known for its role in blood coagulation and bone metabolism.
Leucine: An essential amino acid involved in protein synthesis and metabolic regulation.
Gamma-Carboxyglutamylvaline: Another dipeptide with similar properties but different biological activities.
Eigenschaften
CAS-Nummer |
64153-44-2 |
|---|---|
Molekularformel |
C12H20N2O7 |
Molekulargewicht |
304.30 g/mol |
IUPAC-Name |
2-[(2S)-2-amino-3-[[(1R)-1-carboxy-3-methylbutyl]amino]-3-oxopropyl]propanedioic acid |
InChI |
InChI=1S/C12H20N2O7/c1-5(2)3-8(12(20)21)14-9(15)7(13)4-6(10(16)17)11(18)19/h5-8H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t7-,8+/m0/s1 |
InChI-Schlüssel |
DCWOKAPZXIAWMW-JGVFFNPUSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid](/img/structure/B14496933.png)
![(E)-but-2-enedioic acid;ethyl 2-methyl-2-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propanoate](/img/structure/B14496934.png)
![3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile](/img/structure/B14496937.png)
